molecular formula C19H20N2O3 B5810209 N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

货号 B5810209
分子量: 324.4 g/mol
InChI 键: NKJONJWPNGHYFE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用机制

N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking downstream signaling pathways that are essential for cancer cell survival and proliferation. This results in the induction of apoptosis and cell cycle arrest in cancer cells. This compound also inhibits the activity of ITK and TEC kinase, which are involved in T-cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in various preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has also been shown to have immunomodulatory effects, such as the inhibition of T-cell proliferation and cytokine production. In addition, this compound has been shown to have a favorable safety profile in preclinical studies.

实验室实验的优点和局限性

One of the main advantages of N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is its potent activity against BTK and other kinases involved in cancer cell proliferation and survival. This makes it a promising candidate for the treatment of various types of cancer. However, one limitation of this compound is its potential for off-target effects, as it also inhibits other kinases involved in immune cell signaling pathways. This may limit its use in combination with other immunomodulatory agents.

未来方向

There are several future directions for the development of N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide and other BTK inhibitors. One area of research is the identification of biomarkers that can predict response to treatment with BTK inhibitors. Another area of research is the development of combination therapies that can enhance the efficacy of BTK inhibitors and overcome resistance mechanisms. Additionally, the optimization of dosing schedules and the evaluation of long-term safety and efficacy in clinical trials will be important for the successful development of this compound and other BTK inhibitors.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its mechanism of action involves the inhibition of BTK and other kinases involved in cancer cell proliferation and survival. This compound has the potential to be developed for the treatment of various types of cancer, and future research will focus on optimizing its dosing schedule, identifying biomarkers for response, and developing combination therapies.

合成方法

The synthesis of N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 3,4-dimethylphenyl isocyanate in the presence of triethylamine. The resulting intermediate is then treated with acetic anhydride and triethylamine to afford the final product. This synthesis method has been optimized to provide high yields of this compound with good purity.

科学研究应用

N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the proliferation and survival of cancer cells. This compound has also been shown to have activity against other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in immune cell signaling pathways.

属性

IUPAC Name

N,7,7-trimethyl-2,5-dioxo-1-phenyl-6,8-dihydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-19(2)10-15-13(16(22)11-19)9-14(17(23)20-3)18(24)21(15)12-7-5-4-6-8-12/h4-9H,10-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJONJWPNGHYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2C3=CC=CC=C3)C(=O)NC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。